molecular formula C17H13ClN4O2S B11286188 6-[(4-Chlorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Chlorophenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11286188
M. Wt: 372.8 g/mol
InChI Key: BRYKRMYHGBUHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active molecules.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.

    Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. Additionally, it can interact with various receptors and proteins, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:

  • 6-[(4-chlorophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(4-chlorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological activities and applications .

Properties

Molecular Formula

C17H13ClN4O2S

Molecular Weight

372.8 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4O2S/c1-23-14-4-2-3-11(9-14)16-19-20-17-22(16)21-15(25-17)10-24-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3

InChI Key

BRYKRMYHGBUHGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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